Cas no 258278-64-7 (Benzoic acid,2-[[4-[(nitrooxy)methyl]benzoyl]thio]-, methyl ester)
![Benzoic acid,2-[[4-[(nitrooxy)methyl]benzoyl]thio]-, methyl ester structure](https://ja.kuujia.com/scimg/cas/258278-64-7x500.png)
Benzoic acid,2-[[4-[(nitrooxy)methyl]benzoyl]thio]-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,2-[[4-[(nitrooxy)methyl]benzoyl]thio]-, methyl ester
- methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate
- SE 175
- 258278-64-7
- 2-[[4-[(nitrooxy)methyl]benzoyl]thio]-benzoic acid, methyl ester
- J-016141
- MFCD03412030
- SCHEMBL1913386
- SE-175
- DTXSID10441243
- DB-220899
- Methyl 2-({4-[(nitrooxy)methyl]benzoyl}sulfanyl)benzoate
-
- MDL: MFCD03412030
- インチ: InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3
- InChIKey: JDIVRBDMTYQVOK-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 347.04600
- どういたいしつりょう: 347.04635831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 124Ų
じっけんとくせい
- 密度みつど: 1.406
- ふってん: 493.782°C at 760 mmHg
- フラッシュポイント: 252.431°C
- 屈折率: 1.628
- PSA: 123.72000
- LogP: 3.63720
Benzoic acid,2-[[4-[(nitrooxy)methyl]benzoyl]thio]-, methyl ester セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- ちょぞうじょうけん:−20°C
Benzoic acid,2-[[4-[(nitrooxy)methyl]benzoyl]thio]-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16650-50mg |
SE 175 |
258278-64-7 | 98% | 50mg |
¥5012.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205506A-10 mg |
SE 175, |
258278-64-7 | 10mg |
¥857.00 | 2023-07-10 | ||
1PlusChem | 1P00BEPU-50mg |
SE 175 |
258278-64-7 | ≥97% | 50mg |
$381.00 | 2025-02-25 | |
A2B Chem LLC | AF31490-5mg |
SE 175 |
258278-64-7 | ≥97% | 5mg |
$54.00 | 2024-04-20 | |
1PlusChem | 1P00BEPU-10mg |
SE 175 |
258278-64-7 | ≥97% | 10mg |
$92.00 | 2025-02-25 | |
A2B Chem LLC | AF31490-10mg |
SE 175 |
258278-64-7 | ≥97% | 10mg |
$98.00 | 2024-04-20 | |
1PlusChem | 1P00BEPU-100mg |
SE 175 |
258278-64-7 | ≥97% | 100mg |
$666.00 | 2025-02-25 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16650-100mg |
SE 175 |
258278-64-7 | 98% | 100mg |
¥8441.00 | 2023-09-09 | |
A2B Chem LLC | AF31490-50mg |
SE 175 |
258278-64-7 | ≥97% | 50mg |
$404.00 | 2024-04-20 | |
A2B Chem LLC | AF31490-100mg |
SE 175 |
258278-64-7 | ≥97% | 100mg |
$705.00 | 2024-04-20 |
Benzoic acid,2-[[4-[(nitrooxy)methyl]benzoyl]thio]-, methyl ester 関連文献
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1. Oxidative addition of E–E bonds (E = Group 16 element) to platinum(II): a route to platinum(IV) thiolate and selenolate complexesKhin-Than Aye,Jagadese J. Vittal,Richard J. Puddephatt J. Chem. Soc. Dalton Trans. 1993 1835
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2. Oxidative addition of E–E bonds (E = Group 16 element) to platinum(II): a route to platinum(IV) thiolate and selenolate complexesKhin-Than Aye,Jagadese J. Vittal,Richard J. Puddephatt J. Chem. Soc. Dalton Trans. 1993 1835
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Charles H. Branch,Dawn Hutchison Analyst 1985 110 163
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Silvia Canales,Olga Crespo,M. Concepción Gimeno,Peter G. Jones,Antonio Laguna,Pilar Romero Dalton Trans. 2003 4525
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5. Preparation and properties of difluoro(isoselenocyanato)phosphine: low-frequency vibrations of difluorophosphine pseudohalidesStephen Cradock,E. A. V. Ebsworth,Mary L. McConhell,David W. H. Rankin,Michael R. Todd J. Chem. Soc. Dalton Trans. 1977 1925
Benzoic acid,2-[[4-[(nitrooxy)methyl]benzoyl]thio]-, methyl esterに関する追加情報
Benzoic Acid, 2-[[4-[(Nitrooxy)methyl]benzoyl]thio], Methyl Ester (CAS No. 258278-64-7)
The compound Benzoic Acid, 2-[[4-[(Nitrooxy)methyl]benzoyl]thio], Methyl Ester (CAS No. 258278-64-7) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzoic acid moiety, a thioester group, and a nitrooxy-substituted benzoyl group. The methyl ester functionality further enhances its reactivity and versatility in synthetic chemistry.
Recent studies have highlighted the importance of such compounds in the development of advanced materials and drug delivery systems. The nitrooxy group in the structure is particularly interesting due to its ability to participate in redox reactions, making it a valuable component in the design of antioxidants and radical scavengers. Researchers have also explored the use of this compound in the synthesis of bioactive molecules, where its thioester group plays a crucial role in forming stable amide bonds with amino acids.
One of the most promising applications of Benzoic Acid, 2-[[4-[(Nitrooxy)methyl]benzoyl]thio], Methyl Ester is in the field of medicinal chemistry. Its ability to act as a precursor for peptide synthesis has been extensively studied, with recent advancements demonstrating its efficiency in solid-phase synthesis techniques. The methyl ester group facilitates easy activation and coupling reactions, making it an ideal building block for constructing complex peptide sequences.
In addition to its synthetic applications, this compound has shown potential in environmental chemistry. The nitrooxy-substituted benzoyl group has been found to exhibit biodegradability under specific conditions, which could be leveraged for developing eco-friendly chemical processes. Furthermore, studies have indicated that this compound can serve as a model system for investigating the degradation pathways of similar organic molecules in aquatic environments.
The synthesis of Benzoic Acid, 2-[[4-[(Nitrooxy)methyl]benzoyl]thio], Methyl Ester involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thioester bond through thiolation reactions and the introduction of the nitrooxy group via nucleophilic substitution. Recent optimizations have focused on improving yield and purity by employing green chemistry principles, such as using recyclable solvents and minimizing waste generation.
From a structural perspective, the compound's benzoic acid core provides aromatic stability, while the thioester group introduces flexibility and reactivity. This combination makes it an attractive candidate for use in polymer science, where it can be incorporated into polymeric materials to enhance their mechanical and thermal properties. Emerging research has also explored its role as a cross-linking agent in bio-inspired materials, further expanding its potential applications.
In terms of toxicity and safety profiles, preliminary studies suggest that Benzoic Acid, 2-[[4-[(Nitrooxy)methyl]benzoyl]thio], Methyl Ester exhibits low acute toxicity when administered at recommended doses. However, long-term exposure studies are still underway to fully understand its impact on human health and the environment. Regulatory agencies are closely monitoring these developments to ensure compliance with safety standards.
Looking ahead, the demand for compounds like CAS No. 258278-64-7 is expected to grow as industries increasingly seek sustainable and efficient chemical solutions. Its versatility across multiple application areas positions it as a key player in both academic research and industrial production pipelines.
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